molecular formula C13H20N2 B1287447 1-benzyl-N-methylpiperidin-3-amine CAS No. 60717-45-5

1-benzyl-N-methylpiperidin-3-amine

Cat. No.: B1287447
CAS No.: 60717-45-5
M. Wt: 204.31 g/mol
InChI Key: XYFAEHZVQWTOPH-UHFFFAOYSA-N
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Description

1-Benzyl-N-methylpiperidin-3-amine is a chemical compound with the molecular formula C13H20N2 It is a piperidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the piperidine ring

Scientific Research Applications

1-Benzyl-N-methylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: In industrial settings, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Safety and Hazards

This compound is classified as a danger under the GHS05 and GHS07 hazard pictograms . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-Benzyl-N-methylpiperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can affect various physiological processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are more easily excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the brain via the blood-brain barrier, where it can exert its effects on neuronal cells .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

The synthesis of 1-benzyl-N-methylpiperidin-3-amine can be achieved through several routes. One common method involves the reductive amination of 1-benzylpiperidin-3-one with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include an organic solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-Benzyl-N-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 1-benzyl-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems in the central nervous system, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-N-methylpiperidin-3-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-benzyl-N-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFAEHZVQWTOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615386
Record name 1-Benzyl-N-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60717-45-5
Record name 1-Benzyl-N-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-N-methylpiperidin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A suspension of 0.30 g. of platinum oxide in 20 ml. of absolute ethanol was shaken under 35 psi of hydrogen for 1 hour. To this was added a solution of 12.44 g. (65.9 mmoles) of 1-benzyl-3-piperidone and 4.1 g. (132 mmoles) of methylamine in 40 ml. of absolute ethanol. The mixture was then shaken under ca. 50 psi of hydrogen until uptake ceased. Filtration and evaporation afforded 1-benzyl-3-methylaminopiperidine.
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